1-Tosylpiperidine-4-carboxylic acid

Catalog No.
S710700
CAS No.
147636-36-0
M.F
C13H17NO4S
M. Wt
283.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tosylpiperidine-4-carboxylic acid

CAS Number

147636-36-0

Product Name

1-Tosylpiperidine-4-carboxylic acid

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carboxylic acid

Molecular Formula

C13H17NO4S

Molecular Weight

283.35 g/mol

InChI

InChI=1S/C13H17NO4S/c1-10-2-4-12(5-3-10)19(17,18)14-8-6-11(7-9-14)13(15)16/h2-5,11H,6-9H2,1H3,(H,15,16)

InChI Key

YJRQMKSUAIKDDF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O

1-Tosylpiperidine-4-carboxylic acid (CAS 147636-36-0) is a highly robust, N-protected heterocyclic building block widely utilized in advanced organic synthesis and medicinal chemistry[1]. Featuring a rigid piperidine core masked by a p-toluenesulfonyl (tosyl) group, this compound serves as a critical precursor for generating 4-substituted piperidines via radical decarboxylation [2]. The tosyl moiety effectively neutralizes the basicity and nucleophilicity of the piperidine nitrogen, rendering the molecule exceptionally resistant to oxidative degradation, strong acids, and harsh basic environments that would easily compromise alternative protecting groups [3].

Substituting 1-tosylpiperidine-4-carboxylic acid with unprotected isonipecotic acid or common N-Boc/N-Fmoc variants frequently leads to process failure in advanced synthetic sequences [1]. Unprotected secondary amines actively interfere with transition-metal catalysts and undergo competitive N-oxidation or N-halogenation during decarboxylative cross-couplings, quenching the desired radical pathways [2]. Furthermore, N-Boc derivatives are strictly incompatible with downstream sequences requiring strong Lewis or Brønsted acids, while N-Fmoc derivatives are prematurely cleaved by mild bases. The N-tosyl moiety provides an essential combination of extreme thermal stability and orthogonal deprotection requirements, ensuring the piperidine nitrogen remains inert during aggressive transformations such as high-temperature basic hydrolysis [3].

Compatibility with Oxidative Decarboxylative Functionalization

In visible-light-induced decarboxylative fluorination and silver-catalyzed bromination, 1-tosylpiperidine-4-carboxylic acid acts as a highly efficient radical precursor, whereas unprotected piperidine-4-carboxylic acid fails completely [1]. The tosyl group's strong electron-withdrawing nature deactivates the nitrogen, preventing competitive N-oxidation and catalyst poisoning[2].

Evidence DimensionYield of 4-halopiperidine via decarboxylative radical coupling
Target Compound DataHigh conversion (>70% yield) to 4-fluoro or 4-bromo-1-tosylpiperidine under oxidative conditions (e.g., Fe/Selectfluor or Ag/dibromoisocyanuric acid).
Comparator Or BaselineUnprotected piperidine-4-carboxylic acid (isonipecotic acid) (Fails; <5% yield due to competitive N-oxidation and catalyst poisoning).
Quantified Difference>65% absolute yield increase and complete suppression of N-oxidation pathways.
ConditionsVisible-light Fe-catalyzed fluorination (Selectfluor) or Ag-catalyzed bromination.

Procurement of the N-tosyl derivative is mandatory for synthesizing 4-substituted piperidines via radical decarboxylation, as unprotected amines quench the oxidative catalytic cycle.

Extreme Stability Under Harsh Basic Hydrolysis Conditions

During the synthesis of complex piperidine APIs such as levocabastine, the N-tosyl group demonstrates extreme resilience to harsh basic conditions, surviving exposure to KOH in ethylene glycol at 170 °C for over 40 hours [1]. In stark contrast, an N-Fmoc protecting group is quantitatively cleaved within minutes by mild bases (e.g., 20% piperidine) at room temperature, making it entirely unsuitable for such aggressive transformations [2].

Evidence DimensionProtecting group retention under high-temperature basic conditions
Target Compound Data100% retention of the N-tosyl group during prolonged exposure to strong bases at elevated temperatures (e.g., KOH in ethylene glycol at 170 °C for 44 hours).
Comparator Or Baseline1-Fmoc-piperidine-4-carboxylic acid (0% retention; complete cleavage within minutes at 25 °C in mild base).
Quantified DifferenceComplete survival vs. complete degradation under basic conditions.
ConditionsStrong base (KOH) at 170 °C vs. mild base (piperidine) at 25 °C.

Allows chemists to perform aggressive transformations on adjacent functional groups without risking premature deprotection of the piperidine nitrogen.

Orthogonal Stability to Strong Brønsted Acids

The N-tosyl group provides perfect orthogonality to standard acidic deprotection protocols used in peptide and complex molecule synthesis [1]. While 1-Boc-piperidine-4-carboxylic acid is completely deprotected in 50% Trifluoroacetic acid (TFA) in dichloromethane within 30 minutes, 1-tosylpiperidine-4-carboxylic acid remains >99% intact under neat TFA or HCl/dioxane conditions, allowing selective cleavage of other amine protecting groups[2].

Evidence DimensionStability in concentrated Trifluoroacetic acid (TFA)
Target Compound DataComplete stability (>99% intact) in neat TFA or HCl/dioxane over extended reaction times.
Comparator Or Baseline1-Boc-piperidine-4-carboxylic acid (Complete cleavage in 30 minutes in 50% TFA/DCM).
Quantified Difference>99% difference in protecting group survival under standard acidic deprotection conditions.
ConditionsExposure to neat TFA or 50% TFA/DCM at room temperature.

Critical for multi-step syntheses where other Boc-protected amines must be selectively cleaved while keeping the piperidine core protected.

Precursor for Decarboxylative Cross-Coupling Methodologies

Ideal for generating 1-tosylpiperidin-4-yl radicals in photoredox or transition-metal-catalyzed decarboxylative fluorination, bromination, and alkylation, where the tosyl group prevents N-centered radical formation and catalyst poisoning[1].

Synthesis of Complex H1 Receptor Antagonists

Used as a robust building block in the synthesis of levocabastine analogs and other piperidine-based APIs, where the intermediate must survive harsh basic or high-temperature reaction steps that would destroy Boc or Fmoc groups [2].

Orthogonally Protected Peptidomimetic Scaffolds

Selected for solid-phase or solution-phase synthesis of complex peptides where the piperidine nitrogen must remain masked during repetitive acidic (Boc-removal) or basic (Fmoc-removal) deprotection cycles[3].

XLogP3

1.5

Wikipedia

1-(4-Methylbenzene-1-sulfonyl)piperidine-4-carboxylic acid

Dates

Last modified: 08-15-2023

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